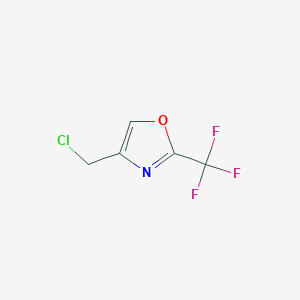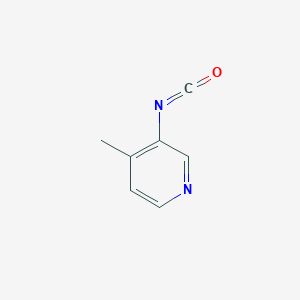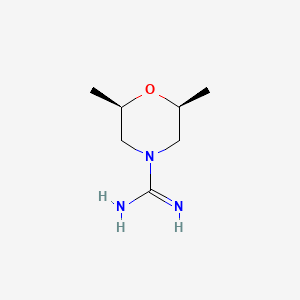
(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is an organic compound with a unique stereochemistry It is a derivative of morpholine, a heterocyclic amine, and features two chiral centers at the 2 and 6 positions, making it a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide typically involves the reaction of 2,6-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-2,6-dimethylmorpholine hydrochloride
- (2R,6S)-1,2,6-Trimethylpiperazine
- (2R,6S)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-5-3-10(7(8)9)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H3,8,9)/t5-,6+ |
InChI Key |
UDDVOGZLLZURDK-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=N)N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B15258609.png)
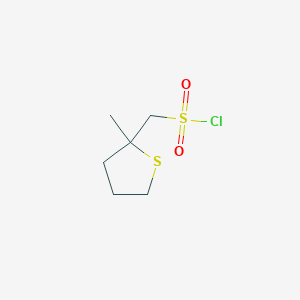
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B15258633.png)
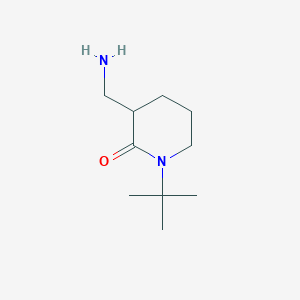
![4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15258657.png)
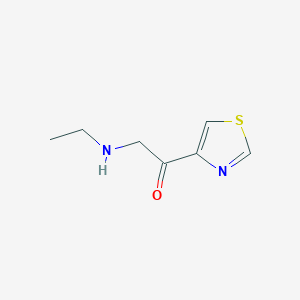
![5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15258665.png)
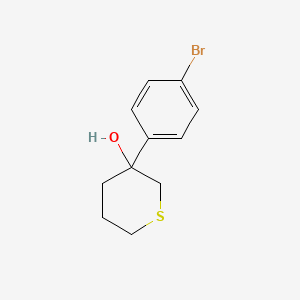

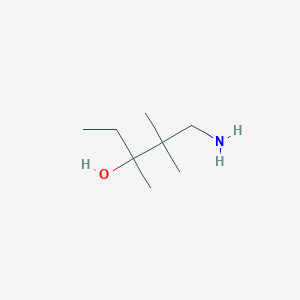
![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)
